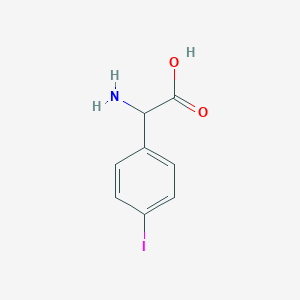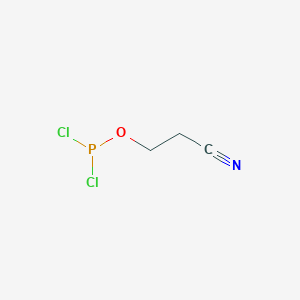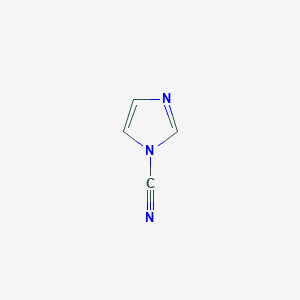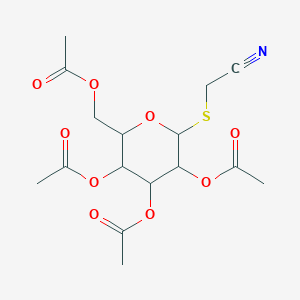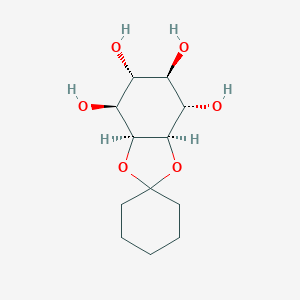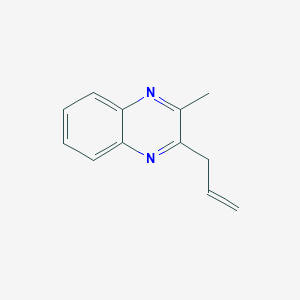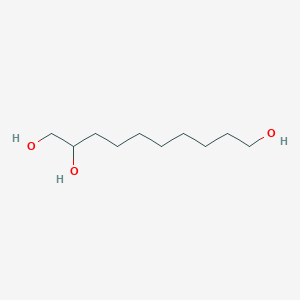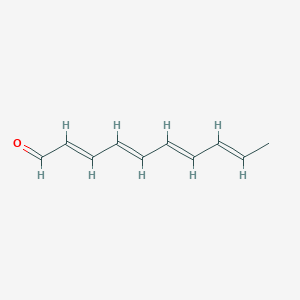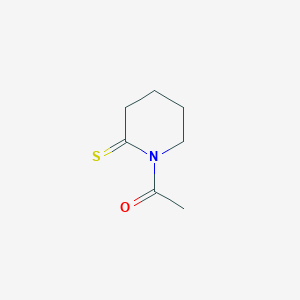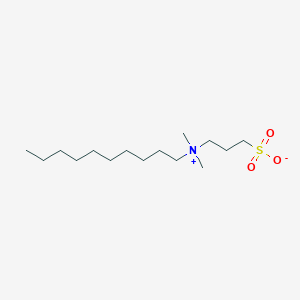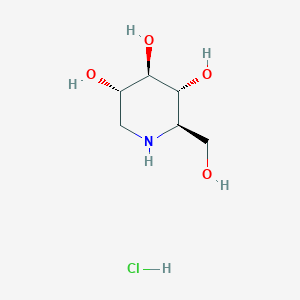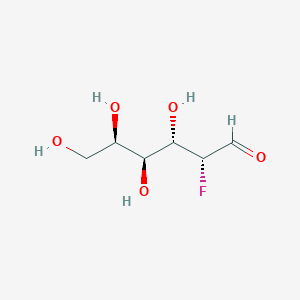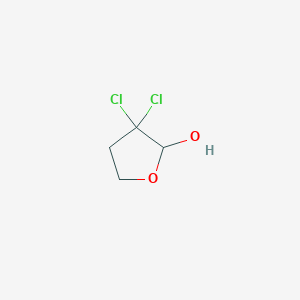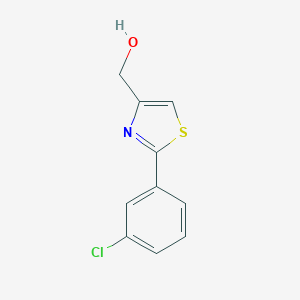
(2-(3-Chlorphenyl)thiazol-4-yl)methanol
Übersicht
Beschreibung
(2-(3-Chlorophenyl)thiazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H8ClNOS and its molecular weight is 225.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(3-Chlorophenyl)thiazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(3-Chlorophenyl)thiazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazol-Derivate, wie (2-(3-Chlorphenyl)thiazol-4-yl)methanol, wurden als antioxidativ wirksam befunden . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Analgetische Aktivität
Es wurde festgestellt, dass einige Verbindungen, die mit dem Thiazolring verwandt sind, als analgetische Wirkstoffe fungieren . Analgetika sind Medikamente, die zur Linderung von Schmerzen eingesetzt werden. Sie wirken, indem sie Schmerzsignale daran hindern, zum Gehirn zu gelangen, oder indem sie die Interpretation der Signale durch das Gehirn stören .
Entzündungshemmende Aktivität
Es wurde auch festgestellt, dass Thiazol-Derivate entzündungshemmende Aktivität aufweisen . Entzündungshemmende Medikamente reduzieren Entzündungen und Schwellungen .
Antibakterielle Aktivität
Thiazol-Derivate haben eine antimikrobielle Aktivität gezeigt, d.h. sie können das Wachstum von Mikroorganismen abtöten oder hemmen . Dies macht sie potenziell nützlich für die Behandlung von Krankheiten, die durch Bakterien, Viren, Pilze und Parasiten verursacht werden .
Antifungal Aktivität
Insbesondere einige Thiazol-Derivate haben eine potente antifungale Aktivität gegen Candida albicans und Candida glabrata gezeigt . Dies sind häufige Hefetypen, die bei Menschen Infektionen verursachen können .
Antivirale Aktivität
Es wurde festgestellt, dass Thiazol-Derivate antivirale Aktivität aufweisen
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction of some thiazole derivatives with dna and topoisomerase ii suggests that they may affect dna replication and cell cycle progression .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
The interaction of some thiazole derivatives with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death , suggests that this compound may have similar effects.
Action Environment
The solubility properties of thiazoles suggest that the compound’s action and stability may be influenced by the presence of water, alcohol, ether, and organic solvents .
Eigenschaften
IUPAC Name |
[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKAEKSQBOUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559022 | |
| Record name | [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121202-20-8 | |
| Record name | [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


